molecular formula C18H25BrFNO3 B13436186 tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate

tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B13436186
M. Wt: 402.3 g/mol
InChI Key: QFGWGBDQJJOSHT-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate: is a synthetic organic compound that features a cyclohexyl ring substituted with a tert-butyl carbamate group and a 4-bromo-2-fluorobenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: Starting with a cyclohexane derivative, the desired stereochemistry is introduced through selective reactions.

    Introduction of the Benzyl Ether Group: The 4-bromo-2-fluorobenzyl group is attached to the cyclohexyl intermediate via an etherification reaction.

    Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether moiety.

    Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen or other substituents.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzaldehyde derivative, while substitution could result in a variety of functionalized benzyl ethers.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in the areas of oncology or neurology.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,2S)-2-((4-chloro-2-fluorobenzyl)oxy)cyclohexyl)carbamate
  • tert-Butyl ((1S,2S)-2-((4-bromo-2-chlorobenzyl)oxy)cyclohexyl)carbamate
  • tert-Butyl ((1S,2S)-2-((4-bromo-2-methylbenzyl)oxy)cyclohexyl)carbamate

Uniqueness

The uniqueness of tert-Butyl ((1S,2S)-2-((4-bromo-2-fluorobenzyl)oxy)cyclohexyl)carbamate lies in its specific substitution pattern and stereochemistry. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H25BrFNO3

Molecular Weight

402.3 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-[(4-bromo-2-fluorophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C18H25BrFNO3/c1-18(2,3)24-17(22)21-15-6-4-5-7-16(15)23-11-12-8-9-13(19)10-14(12)20/h8-10,15-16H,4-7,11H2,1-3H3,(H,21,22)/t15-,16-/m0/s1

InChI Key

QFGWGBDQJJOSHT-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=C(C=C(C=C2)Br)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=C(C=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.